lithium;bromide;dihydrate
Description
Hydration States and Chemical Speciation of Lithium Bromide
Lithium bromide is known to exist in several hydration states. Scientific investigations have identified hydrates containing one, two, three, and five moles of water per formula unit of LiBr as distinct phases in aqueous solid-liquid equilibria. researchgate.net The transition between some of these hydrated forms has been a subject of study; for instance, the transition temperature between lithium bromide dihydrate and lithium bromide trihydrate has been determined to be 3.0 °C. researchgate.net
A 2018 study successfully determined the crystal structures of the di- and trihydrates of lithium bromide. researchgate.net In the case of lithium bromide dihydrate (LiBr·2H₂O), it was found to crystallize in a structure type similar to NaCl·2H₂O or NaI·2H₂O. researchgate.net Within this hydrate (B1144303), the lithium cation (Li⁺) is octahedrally coordinated. researchgate.net This octahedral coordination involves the central lithium ion being bonded to surrounding water molecules and bromide ions. researchgate.net
Table 1: Known Hydrates of Lithium Bromide
| Hydrate Name | Chemical Formula |
| Lithium Bromide Monohydrate | LiBr·H₂O |
| Lithium Bromide Dihydrate | LiBr·2H₂O |
| Lithium Bromide Trihydrate | LiBr·3H₂O |
| Lithium Bromide Pentahydrate | LiBr·5H₂O |
This table is generated based on data from academic research describing the phases in aqueous solid-liquid equilibria for lithium halides. researchgate.net
Historical Context of Academic Investigations into Lithium Bromide Hydrates
The academic investigation into lithium bromide and its hydrates has evolved over time. Early interest in the compound can be traced back to the early 20th century, when lithium bromide was explored for its sedative properties. wikipedia.org However, its use in that capacity declined by the 1940s. wikipedia.org
In more contemporary chemical and engineering research, the focus has shifted significantly towards the thermophysical properties of lithium bromide solutions and their hydrates. gatech.edu The strong hygroscopic nature of lithium bromide has made its aqueous solutions valuable as a desiccant in air-conditioning systems and as a working fluid in absorption refrigeration cycles. wikipedia.orgturito.com This has driven extensive research into properties such as solubility, vapor pressure, density, viscosity, and thermal conductivity of LiBr-water systems over wide ranges of temperatures and concentrations. researchgate.netgatech.edusci-hub.se
While the crystal structures of the monohydrates of lithium chloride (LiCl) and lithium bromide were known earlier, the structures of the higher hydrates, including the dihydrate, remained unconfirmed until more recent, detailed crystallographic studies. researchgate.net These modern investigations have provided precise structural data, resolving previous ambiguities in the phase diagrams of the LiBr-H₂O system. researchgate.netresearchgate.net Research continues to explore the thermodynamic properties and potential applications of lithium bromide hydrates, including their use as a reaction medium for biomass conversion. ncsu.eduresearchgate.net
Table 2: Physicochemical Properties of Lithium Bromide Dihydrate
| Property | Value |
| IUPAC Name | lithium;bromide;dihydrate |
| CAS Number | 13453-70-8 |
| Molecular Formula | BrH₄LiO₂ |
| Molecular Weight | 122.9 g/mol |
| Appearance | White crystalline solid |
| Solubility | Highly soluble in water |
This table is compiled from data available in chemical databases and publications. cymitquimica.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
lithium;bromide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Li.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOUBQPSBZPFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].O.O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH4LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Controlled Crystallization of Lithium Bromide Dihydrate
Methodologies for Targeted Hydrate (B1144303) Synthesis
The formation of specific lithium bromide hydrates is highly dependent on temperature and solution concentration. utah.educhemicalbook.com The dihydrate is the stable crystalline form that precipitates from aqueous solutions at temperatures between approximately 3.0 °C and 44.5 °C. utah.edusci-hub.seresearchgate.net Below this range, the trihydrate form is stable, while the monohydrate form is stable at higher temperatures. utah.edusci-hub.se
| Hydrate Form | Stable Temperature Range (°C) | Reference |
|---|---|---|
| Lithium bromide trihydrate (LiBr·3H₂O) | < 3.0 | utah.eduresearchgate.net |
| Lithium bromide dihydrate (LiBr·2H₂O) | 3.0 to ~44.5 | utah.edusci-hub.seresearchgate.net |
| Lithium bromide monohydrate (LiBr·H₂O) | > ~44.5 | utah.edusci-hub.se |
A common and effective method for synthesizing lithium bromide is through the neutralization reaction of a lithium precursor with hydrobromic acid (HBr). chemdad.comchemicalbook.com Suitable lithium precursors include lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH). wikipedia.orgchemicalbook.comchemdad.com
The chemical reactions are as follows:
Li₂CO₃ + 2HBr → 2LiBr + H₂O + CO₂ chemdad.com
LiOH + HBr → LiBr + H₂O chemdad.comchemicalbook.com
To specifically target the synthesis of lithium bromide dihydrate, the resulting aqueous solution of lithium bromide is concentrated and then cooled to a temperature within the dihydrate's stability range (3.0 °C to 44.5 °C). utah.educhemicalbook.comresearchgate.net Careful control of the final temperature during the crystallization phase is crucial to ensure the desired hydrate is formed. chemicalbook.comchemdad.com The resulting crystals can then be separated from the mixture by filtration. chemicalbook.com
The crystallization of lithium bromide dihydrate from an aqueous solution is governed by the principles of solubility and supersaturation. By preparing a concentrated LiBr solution and cooling it, a state of supersaturation is reached, which drives nucleation and crystal growth. utah.edu
Studies have precisely determined the solubility and metastable zone limits for LiBr solutions using agitated and thermostated batch crystallizers. researchgate.net The transition temperature between the formation of lithium bromide dihydrate and lithium bromide trihydrate has been identified at 3.0 °C. researchgate.net Therefore, maintaining the crystallization environment above this temperature is essential for selectively producing the dihydrate. The release of the heat of crystallization during the process can be monitored to identify the exact temperature of crystallization. utah.edu
Anhydrous lithium bromide (LiBr) is extremely hygroscopic, meaning it readily absorbs moisture from the air. chemdad.com This property is the basis for its hydration to form various hydrates, including the dihydrate. When exposed to water or humid air, anhydrous LiBr will hydrate. The specific hydrate that forms is dependent on the temperature. nih.govresearchgate.net To form lithium bromide dihydrate, the hydration process must occur within its stable temperature range. At 298.15 K (25 °C), the stable crystalline form is LiBr·2H₂O. nih.gov The transition from the dihydrate to the monohydrate form (LiBr·H₂O) occurs at approximately 317.67 K (44.52 °C). sci-hub.se
Kinetics and Mechanisms of Lithium Bromide Dihydrate Formation
The formation of lithium bromide dihydrate crystals from a solution does not occur instantaneously upon reaching the equilibrium solubility temperature. The solution must be supercooled to overcome an energy barrier for nucleation, a phenomenon that defines the Ostwald-Meyers metastable region. utah.edu
The mechanism of formation involves two primary steps: nucleation and crystal growth.
Nucleation : This is the initial formation of stable, tiny crystal embryos. For LiBr solutions, this often occurs as heterogeneous surface nucleation, for example, on the glass walls of a container. utah.edu The onset of nucleation can be detected by a slight temperature rise in the solution due to the release of the heat of crystallization. utah.edu
Crystal Growth : Once stable nuclei have formed, they grow by the addition of more LiBr and water molecules from the solution.
The kinetics of the process, or the rate of crystallization, is influenced by several factors including the degree of supercooling, the concentration of the LiBr solution, and the presence of any impurities or additives. utah.eduutah.edu The rate of nucleation is critically dependent on the crystal/solution interfacial energy. utah.edu
Influence of Additives on Crystallization Behavior
The crystallization behavior of lithium bromide dihydrate can be significantly altered by the presence of small quantities of additives in the solution. utah.edu These additives can inhibit crystallization by several mechanisms:
Decreasing Supersaturation : Some additives can form complexes with the Li⁺ ions in the solution, which reduces the concentration of free ions available for crystallization and thus lowers the supersaturation level. utah.edu
Increasing Critical Supersaturation : Additives can increase the energy barrier for nucleation, meaning a greater degree of supercooling is required before crystals begin to form. utah.edu
Decreasing Crystal Growth Rate : Additives can adsorb onto the surface of the growing crystals, blocking sites for further molecule attachment and slowing the growth rate. utah.eduutah.edu
Research has shown that certain soluble additives, even at concentrations around 500 ppm, can decrease the experimental crystallization temperature by as much as 13 °C. utah.edu This effect is correlated with the complexation constant between the additive and the lithium ion. utah.edu Furthermore, some additives can drastically modify the crystal habit, or external shape. For instance, the presence of Uramil-N,N-diacetic acid causes LiBr·2H₂O to form long, needle-like crystals instead of its typical morphology. utah.edu
| Additive | Decrease in Crystallization Temperature (°C) | Reference |
|---|---|---|
| Ethylenediaminetetraacetic acid (EDTA) | 13.1 | utah.edu |
| Uramil-N,N-diacetic acid (UDA) | 12.5 | utah.edu |
| Nitrilotriacetic acid (NTA) | 10.3 | utah.edu |
| Hydroxyethylenediaminetriacetic acid (HEDTA) | 9.8 | utah.edu |
| Tartaric acid | 4.2 | utah.edu |
| Citric acid | 3.5 | utah.edu |
Advanced Structural Characterization of Crystalline Lithium Bromide Dihydrate
Single-Crystal X-ray Diffraction Studies of Lithium Bromide Dihydrate
Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic coordinates within a crystal lattice. Studies on lithium bromide dihydrate have successfully unraveled its structural parameters and the nature of the interactions governing its crystalline architecture.
The crystal structure of lithium bromide dihydrate has been determined to crystallize in the NaI·2H₂O type structure. researchgate.net Through single-crystal X-ray diffraction, the unit cell parameters and space group have been identified. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Monoclinic | P2₁/c | 6.134(1) | 8.136(2) | 8.358(2) | 114.12(3) | 380.5(2) | 4 |
Table 1: Unit cell parameters for Lithium Bromide Dihydrate.
Comparative Crystallographic Analysis with Other Lithium Halide Hydrates
A comparative analysis of the crystal structures of lithium bromide dihydrate with other lithium halide hydrates, such as lithium chloride dihydrate (LiCl·2H₂O) and lithium iodide dihydrate (LiI·2H₂O), reveals interesting structural trends. While all three dihydrates feature octahedrally coordinated lithium cations, there are subtle differences in their crystal packing and unit cell dimensions, which can be attributed to the differing sizes of the halide ions. researchgate.net For instance, LiCl·2H₂O crystallizes in the NaCl·2H₂O type structure, which differs from the NaI·2H₂O type adopted by LiBr·2H₂O and LiI·2H₂O. researchgate.net This results in a different arrangement of the coordination octahedra, with LiCl·2H₂O exhibiting one water-water edge and two mixed halogen-water edges. researchgate.net
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| LiCl·2H₂O | Monoclinic | C2/m | 6.699(1) | 11.603(2) | 6.075(1) | 111.45(3) |
| LiBr·2H₂O | Monoclinic | P2₁/c | 6.134(1) | 8.136(2) | 8.358(2) | 114.12(3) |
| LiI·2H₂O | Monoclinic | P2₁/c | 6.554(1) | 8.618(2) | 8.878(2) | 114.07(3) |
Table 2: Comparative unit cell parameters of Lithium Halide Dihydrates. researchgate.net
Furthermore, comparison with the monohydrates, such as lithium bromide monohydrate (LiBr·H₂O), highlights the effect of the degree of hydration on the crystal structure. LiBr·H₂O crystallizes in the orthorhombic space group Cmcm.
Structural Transitions between Hydrate (B1144303) Forms
Lithium bromide is known to form several crystalline hydrates, and transitions between these forms can be induced by changes in temperature and water vapor pressure. wikipedia.org For instance, the transition from the dihydrate to the monohydrate involves the loss of one water molecule per formula unit and a significant rearrangement of the crystal lattice from a monoclinic to an orthorhombic system. Understanding these structural transitions is crucial for applications where the hydration state of lithium bromide is a critical parameter. The study of higher hydrates, such as the tri- and pentahydrates of lithium bromide, further elucidates the complex relationship between the lithium cation, bromide anion, and water molecules in the solid state. researchgate.net
Spectroscopic Analysis of Lithium Bromide Dihydrate and Its Aqueous Systems
Vibrational Spectroscopy Techniques for Structural Elucidation
Vibrational spectroscopy is instrumental in examining the molecular structure and dynamics of lithium bromide dihydrate. It offers a detailed view of the local environment of water molecules and bromide ions, and the nature of ion-water and water-water interactions.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for investigating the structure of hydrated lithium bromide. In concentrated aqueous solutions of LiBr, the strong interactions between ions and water molecules cause the O-H stretching band of water to split into multiple components, indicating different local environments for water molecules. Some are in the hydration shell of Li+ ions, others are near Br- ions, and some exist in a bulk-like water structure. stanford.edu The small, highly charged Li+ ion causes a significant blue shift in the O-H stretching frequency, while the larger Br- ion results in a smaller red shift. stanford.edu
Ultrafast polarization-selective pump-probe (PSPP) experiments on the OD stretch of dilute HOD in highly concentrated LiBr solutions allow for the spectral separation of hydroxyls bound to bromide ions from those bound to water oxygens. stanford.edu The hydroxyls of water molecules hydrogen-bonded to bromide absorb at a higher frequency (2544 ± 0.3 cm⁻¹) compared to those bonded to chloride. stanford.edu This shift to a higher frequency for Br- is attributed to its lower charge density compared to Cl-. stanford.edu
FT-IR studies on regenerated cellulose (B213188) films prepared using a lithium bromide molten salt hydrate (B1144303) as a solvent show that the cellulose structure remains unchanged during dissolution and regeneration. mdpi.com However, a shift in the O-H stretching vibration to a higher wavenumber suggests a decrease in hydrogen bonding in the regenerated cellulose. mdpi.com
Table 1: Characteristic FT-IR Frequencies for Water in LiBr Systems
| Vibrational Mode | Frequency (cm⁻¹) in LiBr Solution | Assignment |
|---|---|---|
| OD stretch of HOD H-bonded to Br⁻ | 2544 ± 0.3 | Water molecules in the hydration shell of the bromide ion. stanford.edu |
| OD stretch of HOD H-bonded to water | Lower frequency than bulk water | Water molecules hydrogen-bonded to other water molecules in the concentrated salt solution. stanford.edu |
Near-Infrared (NIR) spectroscopy is effective for studying the hydration behavior of lithium bromide solutions by probing the overtone and combination bands of water's fundamental vibrations. The quantitative analysis of NIR spectra of aqueous LiBr solutions, using techniques like multivariate curve resolution alternating least squares (MCR-ALS), has been used to study the hydration process. nih.govresearchgate.net These studies can determine the amount of water involved in the hydration of the salt and identify different aqueous clusters containing the salt ions and non-coordinated water molecules. nih.govresearchgate.net
Experiments have been conducted on LiBr solutions with salt mass fractions up to 72% at various temperatures. nih.govresearchgate.net Such analyses can calculate the salt concentration at which no free water remains in the medium, which for LiBr is between 62.6% and 65.1% depending on the temperature. nih.govresearchgate.net This information is valuable for understanding conditions that favor crystal formation. nih.gov NIR spectroscopy has also been used to investigate the influence of ionic liquid additives on the hydration of LiBr, showing that these additives can increase the amount of bulk water (water not interacting with the solute). researchgate.nettdx.cat
Far-Infrared (FIR) spectroscopy provides direct information about the intermolecular vibrations between ions and water molecules. Theoretical studies using Density Functional Theory (DFT) have calculated the theoretical infrared spectra of anhydrous lithium halides, including LiBr. nih.govresearchgate.net For LiBr, vibrations with the strongest intensity are predicted at 229.1, 303.0, and 371.0 cm⁻¹. nih.gov Experimental FIR spectra of anhydrous LiBr show a very broad band with maximum absorption at 170 cm⁻¹. nih.gov These studies provide a baseline for understanding the more complex spectra of hydrated forms and aqueous solutions. nih.govresearchgate.net The combination of experimental FIR measurements and computational simulations helps to firmly establish the strong solvent-structuring character of Li+ and the weaker influence of Br-. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Aqueous and Mixed Solutions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the local structure and dynamics of ions and solvent molecules in solutions. Both the chemical shifts and relaxation rates of nuclei such as ¹H, ⁷Li, and ¹³C provide detailed information. nih.govnsf.govd-nb.info
Studies on concentrated aqueous solutions of lithium salts, including LiBr, have used NMR to measure properties like diffusivity. nih.govosti.gov The use of both ⁶Li and ⁷Li isotopes is particularly helpful in separating the different contributions to the relaxation rate, with the quadrupolar interaction being the strongest at high concentrations. nsf.gov
In studies involving the preparation of regenerated cellulose films from a lithium bromide molten salt hydrate, Cross-Polarization Magic-Angle Spinning Carbon-13 NMR (CP/MAS ¹³C NMR) confirmed the breakage of hydrogen bonds and the disruption of the crystalline structure of cellulose during the process. mdpi.com The structure of ionic liquid additives used with LiBr solutions has also been confirmed using ¹H NMR and ¹³C NMR analyses. d-nb.info Furthermore, ¹H NMR has been used to study the selective extraction of LiCl and LiBr, providing insights into the binding of these salts to receptor molecules. rsc.org
Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis of Solutions
In a different application, spectrophotometric analysis of lithium carbonate solutions in the deep-UV region has been explored as a potential method for monitoring lithium concentrations in medical contexts. nih.gov This approach uses the second derivative of the absorption spectra to identify distinct bands that can differentiate between various lithium concentrations. nih.gov
Integration of Spectroscopic Data with Computational Chemistry
The combination of spectroscopic data with computational chemistry provides a more profound understanding of the complex interactions in lithium bromide systems. Ab initio molecular dynamics (AIMD) simulations, for example, offer an atomistic-level view of the solvation shell and allow for the decomposition of theoretical IR spectra. rsc.orgresearchgate.net This integrated approach has been successfully applied to study the solvation of lithium bromide in solvents like γ-butyrolactone (GBL), confirming the strong solvent-structuring nature of the Li+ ion and the comparatively weaker influence of the Br- ion. rsc.orgresearchgate.net
Density Functional Theory (DFT) has been used to calculate the theoretical infrared spectra of anhydrous lithium halides, which can then be compared with experimental FIR spectra. nih.govresearchgate.net This comparison aids in the assignment of vibrational modes. Furthermore, thermodynamic models combined with equations of state have been used to predict the dissociation conditions of salt hydrates, including lithium bromide, showing excellent agreement with experimental data. acs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Lithium Bromide Dihydrate |
| Lithium Bromide |
| Water |
| Acetonitrile |
| Methanol |
| Lithium Iodide |
| Lithium Chloride |
| Lithium Nitrate |
| γ-Butyrolactone (GBL) |
| Ethylammonium Nitrate |
| Propylammonium Nitrate |
| Ethylammonium Chloride |
| 1-Butyl-3-methylimidazolium Bromide |
| 1,3-Dimethylimidazolium Chloride |
| Lithium Carbonate |
| Cellulose |
| Hydrobromic Acid |
| Lithium |
| N,N,N-tri(2-hydroxyethyl)-N-methylammonium bromide |
| 2-propanol |
| Ethyl acetate |
| Lithium Fluoride |
| Sodium Chloride |
| Potassium Chloride |
| Nickel(II) salts |
| Sodium(I) salts |
| Tetra-n-butylammonium bromide (TBAB) |
| Carbon Dioxide |
Phase Equilibria and Solution Thermodynamics of Lithium Bromide Dihydrate Systems
Solid-Liquid Equilibria in Binary and Multicomponent Lithium Bromide Hydrate (B1144303) Systems
The solid-liquid equilibrium of lithium bromide systems is characterized by the formation of various hydrates, with lithium bromide dihydrate (LiBr·2H₂O) being a key stable phase. The study of this equilibrium provides fundamental data for processes involving crystallization and dissolution.
The isothermal dissolution equilibrium method is a primary technique used to investigate the solubility and phase composition of salt-water systems at a constant temperature. mdpi.comnih.govx-mol.comfrontiersin.orgbas.bgresearchgate.netnih.govacs.orgacs.orgresearchgate.net In this method, excess solid salt is equilibrated with water in a thermostatically controlled environment until the liquid phase is saturated. bas.bg The composition of the resulting saturated solution and the solid phase in equilibrium are then analyzed to construct a phase diagram.
For the binary LiBr-H₂O system, isothermal studies reveal the solubility of lithium bromide and the stable hydrate forms at different temperatures. For instance, at 298.15 K (25 °C), the stable crystalline form of lithium bromide in equilibrium with its saturated aqueous solution is LiBr·2H₂O. nih.gov As the concentration of lithium bromide increases, different hydrates can form, or dehydration can occur.
Phase diagrams constructed from isothermal dissolution data delineate the crystallization regions for each solid phase. mdpi.comnih.govx-mol.comfrontiersin.orgbas.bgresearchgate.netacs.orgresearchgate.netresearchgate.netsci-hub.se A crystallization region represents the range of solution compositions from which a specific solid phase will crystallize upon supersaturation. These regions are separated by univariant curves, along which two solid phases are in equilibrium with the solution.
The intersection of univariant curves marks an invariant point, where three or more solid phases can coexist in equilibrium with the solution at a fixed temperature and pressure. These points are crucial for understanding the phase transitions and for designing separation processes. For example, in the LiBr-Li₂SO₄-H₂O system at 298.15 K, an invariant point exists where both LiBr·2H₂O and Li₂SO₄·H₂O are in equilibrium with the saturated solution. researchgate.net
The presence of other salts significantly influences the phase equilibria of lithium bromide solutions.
LiBr-CaBr₂-H₂O System: At 298.15 K, the phase diagram for this ternary system is complex, featuring five equilibrium solid phase crystallization regions: LiBr·2H₂O, LiBr·H₂O, CaBr₂·6H₂O, CaBr₂·4H₂O, and a double salt, LiBr·CaBr₂·5H₂O. nih.govfrontiersin.org The existence of these multiple phases and four invariant points highlights the intricate interactions between the salts. nih.gov The addition of calcium bromide can induce the dehydration of lithium bromide dihydrate to the monohydrate. nih.govfrontiersin.org Studies at different temperatures, such as 35 °C and 50 °C, show shifts in the crystallization fields and the disappearance of the double salt at higher temperatures. bas.bgresearchgate.net
LiBr-Li₂SO₄-H₂O System: At 308.15 K, the phase diagram of this system includes two solid-phase crystallization regions for LiBr·2H₂O and Li₂SO₄·H₂O, with a single invariant point. mdpi.com Lithium bromide exhibits a strong salting-out effect on lithium sulfate, meaning it reduces the solubility of Li₂SO₄·H₂O. mdpi.com The crystallization area of LiBr·2H₂O is considerably smaller than that of Li₂SO₄·H₂O, indicating its higher solubility. mdpi.com
LiBr-NaBr-SrBr₂-H₂O System: In this quaternary system at 288.15 K, no complex salts or solid solutions are formed. x-mol.com The phase diagram consists of crystallization regions for LiBr·2H₂O, NaBr, NaBr·2H₂O, and SrBr₂·6H₂O. x-mol.com Lithium bromide has the smallest crystallization field, signifying its high solubility, and it exerts a salting-out effect on the other salts. x-mol.com At a higher temperature of 308.15 K, the phase diagram includes five crystallization regions corresponding to LiBr·2H₂O, NaBr, NaBr·2H₂O, SrBr₂·2H₂O, and SrBr₂·6H₂O. sci-hub.se
The following table summarizes the invariant points in the LiBr-CaBr₂-H₂O system at 298.15 K. nih.govfrontiersin.org
| Invariant Point | Equilibrium Solid Phases | Liquid Phase Composition (wt%) |
|---|---|---|
| A | CaBr₂·4H₂O + CaBr₂·6H₂O | w(LiBr) = 4.65%, w(CaBr₂) = 55.48% |
| B | LiBr·CaBr₂·5H₂O + CaBr₂·4H₂O | w(LiBr) = 21.42%, w(CaBr₂) = 47.18% |
| C | LiBr·H₂O + LiBr·CaBr₂·5H₂O | w(LiBr) = 31.51%, w(CaBr₂) = 36.83% |
| D | LiBr·2H₂O + LiBr·H₂O | w(LiBr) = 55.10%, w(CaBr₂) = 5.94% |
Lithium bromide forms several crystalline hydrates, and the transitions between these forms are temperature-dependent. wikipedia.org The transition between lithium bromide dihydrate (LiBr·2H₂O) and lithium bromide trihydrate (LiBr·3H₂O) occurs at approximately 3.0 °C. researchgate.net The transition from the dihydrate to the monohydrate (LiBr·H₂O) has also been observed in various studies. nih.govcolab.wsmatec-conferences.orgresearchgate.netcolab.ws
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the transition temperatures and the associated enthalpy changes. matec-conferences.orgresearchgate.net These thermal analyses have identified two main transitions for lithium bromide hydrates: the transition from LiBr·2H₂O to LiBr·H₂O and the subsequent transition to anhydrous LiBr. matec-conferences.orgresearchgate.net
Vapor-Liquid Equilibria of Lithium Bromide Aqueous Solutions
The vapor-liquid equilibrium (VLE) of aqueous lithium bromide solutions is fundamental to their use in absorption refrigeration and heat pump systems. nih.gov The low vapor pressure of these solutions allows them to absorb water vapor at low pressures. byjus.comfliercn.com
The boiling points and vapor pressures of aqueous lithium bromide solutions are experimentally determined using methods such as the isothermal ebulliometric method and the boiling point method. d-nb.inforesearchgate.net These experiments measure the boiling temperature of the solution at a given pressure or the vapor pressure at a specific temperature over a wide range of concentrations.
Experimental data show that for a given temperature, the vapor pressure of the aqueous lithium bromide solution decreases significantly with increasing lithium bromide concentration. d-nb.info Conversely, for a given concentration, the boiling point of the solution increases with increasing pressure. nih.gov Accurate VLE data are crucial for the thermodynamic modeling and performance optimization of absorption cycles. nih.govd-nb.info
The following table presents a selection of experimentally determined vapor pressures for aqueous lithium bromide solutions at various temperatures and concentrations. d-nb.info
| Temperature (K) | LiBr Mole Fraction | Vapor Pressure (kPa) |
|---|---|---|
| 338.15 | 0.10 | 20.5 |
| 338.15 | 0.20 | 12.1 |
| 338.15 | 0.30 | 6.2 |
| 353.15 | 0.10 | 40.2 |
| 353.15 | 0.20 | 24.5 |
| 353.15 | 0.30 | 13.1 |
| 368.15 | 0.10 | 72.3 |
| 368.15 | 0.20 | 45.2 |
| 368.15 | 0.30 | 25.0 |
Influence of Co-solutes and Ionic Liquids on Vapor-Liquid Equilibria
The addition of co-solutes and ionic liquids to aqueous lithium bromide (LiBr) solutions significantly impacts the vapor-liquid equilibria (VLE) of the system. This is a critical consideration in applications such as absorption refrigeration systems, where precise control of vapor pressure is essential for efficiency.
The presence of a non-volatile co-solute generally lowers the vapor pressure of the aqueous LiBr solution. This phenomenon, known as vapor pressure depression, is a direct consequence of the reduction in the mole fraction of the volatile solvent (water) and the interactions between the co-solute and the primary solute (LiBr) and solvent molecules.
Ionic liquids (ILs), which are salts with melting points below 100°C, have been investigated as additives to improve the performance of LiBr-based working fluids. d-nb.info Studies have shown that adding certain ionic liquids to aqueous LiBr solutions can further decrease the water vapor pressure, which is advantageous for the absorption process in refrigeration cycles. d-nb.info For instance, research on systems containing {LiBr (1) + ionic liquid (2) + water (3)} has demonstrated that the addition of ILs enhances the solubility of LiBr in water, thereby extending the operating range and mitigating crystallization issues. colab.ws
Experimental studies have been conducted to quantify the effect of various co-solutes and ionic liquids. For example, the VLE of the ternary system {LiBr + CaCl₂ + H₂O} has been experimentally determined, providing crucial data for the development and optimization of mixed-electrolyte absorption systems. nih.govfrontiersin.org These studies involve measuring the boiling points of the solutions at different salt concentrations and pressures. nih.govfrontiersin.org
The following table presents experimental data on the vapor-liquid equilibrium of LiBr + H₂O systems, which serves as a baseline for understanding the effects of co-solutes.
Experimental Vapor-Liquid Equilibrium Data for the LiBr + H₂O System
| Molality of LiBr (mol·kg⁻¹) | Pressure (kPa) | Temperature (K) |
|---|---|---|
| 5.11 | 6.0 | 335.73 |
| 5.11 | 11.3 | 348.68 |
| 5.11 | 20.0 | 362.47 |
| 10.59 | 6.0 | 361.41 |
| 10.59 | 11.3 | 375.98 |
| 10.59 | 20.0 | 391.23 |
| 16.21 | 6.0 | 391.14 |
| 16.21 | 11.3 | 407.72 |
| 16.21 | 20.0 | 424.87 |
Data sourced from Wang et al. (2020) nih.gov
The choice of co-solute or ionic liquid is critical, as their chemical nature dictates the extent of their influence on the VLE. For example, studies have investigated the use of ammonium-based ionic liquids and zwitterionic compounds like [MOR1,3SO3] as additives to LiBr solutions. colab.ws The selection is often based on factors like solubility, thermal stability, and the desired thermodynamic effect. d-nb.infocolab.ws
Thermodynamic Modeling of Lithium Bromide Aqueous Electrolyte Solutions
Accurate thermodynamic models are essential for predicting the behavior of lithium bromide aqueous solutions and for designing and optimizing processes that utilize them. osti.gov Due to the strong hygroscopic nature and high concentration ranges over which LiBr solutions are used, their behavior is highly non-ideal, making modeling a significant challenge. osti.gov
Application of Activity Coefficient Models (e.g., Pitzer Model, ElecNRTL Model, Xu's Model, Association Electrolyte Nonrandom Two-Liquid Model)
Several activity coefficient models have been developed and applied to describe the thermodynamic properties of aqueous LiBr solutions. These models account for the non-ideal interactions between ions and solvent molecules.
The Pitzer model is a widely used semi-empirical model for electrolyte solutions that is effective up to high ionic strengths (around 6 molal). osti.govsharif.edu It uses a set of ion-specific parameters to calculate activity and osmotic coefficients. osti.govsharif.edu The Pitzer equations have been used to fit experimental data for LiBr solutions, including activity coefficients, osmotic coefficients, relative enthalpies, and heat capacities. advancedthermo.com
The Electrolyte Non-Random Two-Liquid (ElecNRTL) model is another prominent model used for electrolyte systems. osti.govresearchgate.netenergy-2030.com It is based on the concept of local composition and has been applied to model the VLE of LiBr solutions. nih.govfrontiersin.org The model can be improved by considering the hydration of the lithium ion, treating it as a monohydrated species, which leads to better agreement with experimental data for aqueous LiBr solutions. osti.gov A symmetric version of the ElecNRTL model has also been developed, using pure liquids for solvents and pure fused salts for electrolytes as reference states. acs.org
The Xu's model is another thermodynamic model that has been successfully used to correlate and predict the VLE of LiBr solutions, including those with co-solutes like CaCl₂. nih.govfrontiersin.org This model has been parameterized using experimental data over a wide range of concentrations, pressures, and temperatures. nih.govfrontiersin.org
The Association Electrolyte Nonrandom Two-Liquid (eNRTL) model is a more recent development that explicitly accounts for the association between ions and water molecules. osti.gov This model has shown significant improvement in describing the high non-ideality of aqueous LiBr solutions, particularly in representing mean ionic activity coefficients. osti.gov It captures self-association of water, cross-association of ion and water for hydration, and cross-association of cation and anion for ion-pairing. osti.govresearchgate.net
The following table provides a comparison of the mean relative deviation (MRD) values for different models when fitting experimental data for aqueous LiBr solutions.
Mean Relative Deviation (MRD) of Different Models for Aqueous LiBr Solutions
| Property | Association eNRTL Model MRD (%) | eNRTL Model (Kirkes et al.) MRD (%) |
|---|---|---|
| Mean Ionic Activity Coefficient | 6.1 - 8.0 | 27.5 - 51.2 |
| Osmotic Coefficient | 2.4 - 3.9 | - |
| Vapor Pressure | 3.4 - 6.4 | - |
| Heat Capacity | 2.9 - 5.9 | - |
Data sourced from Lin et al. (2022) osti.gov
Calculation and Prediction of Osmotic Coefficients, Enthalpy, and Heat Capacity Fields
Thermodynamic models are not only used to predict phase equilibria but also to calculate other important thermodynamic properties such as osmotic coefficients, enthalpy, and heat capacity. researchgate.netiifiir.orgstudylib.net
The osmotic coefficient is a measure of the deviation of a solvent from ideal behavior in a solution. It can be determined from vapor pressure measurements and is a key parameter in thermodynamic modeling. researchgate.netiifiir.orgstudylib.net Models like the Pitzer and association eNRTL models are used to correlate and predict osmotic coefficients as a function of concentration and temperature. osti.govadvancedthermo.com
Enthalpy and heat capacity are crucial for energy balance calculations in processes involving heat transfer, such as absorption refrigeration cycles. researchgate.net A thermodynamically consistent set of equations for specific enthalpy, entropy, and heat capacity for LiBr-H₂O solutions has been developed, covering a wide range of temperatures (0 to 190°C) and concentrations (0 to 75 wt%). researchgate.net These formulations are often based on experimental data for properties like specific heat capacity and density. researchgate.netiifiir.org
A Gibbs energy equation has also been developed for aqueous LiBr solutions, allowing for the calculation of enthalpy and entropy. researchgate.netiifiir.orgstudylib.net This equation was derived using experimental data for solution density and vapor pressure to determine osmotic coefficients. researchgate.netiifiir.orgstudylib.net
Theoretical Approaches to Ion-Water and Ion-Ion Association Phenomena
The strong interactions between ions and water molecules, as well as between the ions themselves, are fundamental to the non-ideal behavior of concentrated LiBr solutions. Theoretical approaches are used to understand these association phenomena at a molecular level.
Ion-water association , or hydration, is particularly significant for the small and highly charged lithium ion (Li⁺). osti.gov The Li⁺ ion has a strong tendency to hydrate, which significantly influences the thermodynamic properties of the solution. osti.gov Some thermodynamic models, like the association eNRTL model, explicitly account for this hydration by treating the lithium ion as a hydrated species. osti.govosti.gov Ultrafast infrared spectroscopy has been used to probe the structural dynamics of the ion/water network in highly concentrated LiBr solutions, providing insights into the different types of water molecules present (e.g., those bound to bromide ions versus those bound to other water molecules). researchgate.net
Ion-ion association , or ion pairing, becomes more prevalent at higher concentrations. dtu.dk In LiBr solutions, the formation of contact ion pairs (CIPs) and solvent-shared ion pairs (SSIPs) can occur. tandfonline.com Theoretical studies using methods like density functional theory (DFT) and molecular dynamics (MD) simulations have been employed to investigate the stability and dynamics of these ion pairs in aqueous environments. tandfonline.comaip.org These studies help to elucidate the role of factors like the polarization of the bromide ion (Br⁻) in the dynamics of ion pair association. aip.org The explicit consideration of ion-ion association in thermodynamic models, such as the association eNRTL model, improves their accuracy in describing the properties of concentrated electrolyte solutions. osti.govdtu.dk
Interfacial and Adsorption Phenomena Involving Lithium Bromide Dihydrate
Adsorption Characteristics of Lithium Bromide in Porous Media
The impregnation of hygroscopic salts like lithium bromide into porous host matrices creates composite sorbents with enhanced properties for applications such as thermal energy storage and air conditioning. researchgate.netresearchgate.net The performance of these composites is dictated by the interplay between the salt and the porous structure.
The process of water sorption in composite systems like "lithium bromide in a porous matrix" is a multi-step phenomenon. researchgate.net When exposed to water vapor, lithium bromide crystals initially adsorb water on their surface through pores. cip.com.cn As adsorption continues, the crystals reach a saturation point and then proceed to absorb more water vapor through dissolution. cip.com.cn
Within the confines of porous media, the mechanism can involve several processes:
Physical Adsorption: Water molecules physically adsorb onto the surface of the host matrix, such as silica (B1680970) gel. researchgate.net
Chemical Sorption: The salt reacts with water vapor to form crystalline hydrates, such as lithium bromide monohydrate (LiBr·H₂O). researchgate.netresearchgate.net
Deliquescence: The formed hydrate (B1144303) or the anhydrous salt absorbs enough water to dissolve and form a saturated aqueous solution within the pores. researchgate.netresearchgate.net
Studies on lithium bromide dispersed in silica gel mesopores show that at low relative water pressures, sorption is monovariant, leading to the formation of dispersed crystalline LiBr·H₂O. researchgate.net Further water sorption leads to the formation of an aqueous salt solution within the pores. researchgate.net The isosteric heat of water desorption measured for this system was 77.0 ± 1.5 kJ/mol during the hydrate formation (N=1, where N is the mole ratio of H₂O to LiBr) and dropped to 44.5 ± 2.0 kJ/mol for the solution phase (N > 1), indicating different binding energies for the two states. researchgate.net
The geometry of the porous host and its chemical nature significantly influence the sorption characteristics of the embedded lithium bromide. Research indicates that the dispersion characteristics of the salt, dictated by the pore structure, are often more influential than the chemical nature of the matrix itself. researchgate.netresearchgate.net
Influence of Pore Size:
Large Pores (>15 nm): In matrices with average pore diameters larger than 15 nm, such as certain grades of γ-alumina and expanded graphite, the sorption behavior resembles that of the bulk LiBr-H₂O system. researchgate.net At low water vapor pressures, a distinct LiBr·H₂O crystal monohydrate forms, a monovariant process. researchgate.net As pressure increases, an aqueous solution forms, and the equilibrium becomes bivariant. researchgate.net
Small Pores (<8 nm): For LiBr dispersed in pores with an average diameter smaller than 8 nm, the sorption equilibrium is bivariant across the entire range of sorption values. researchgate.net This suggests that no distinct crystal hydrate phase forms in such small pores. researchgate.net In this confined state, the sorption capacity of the dispersed salt is actually higher than the bulk material in the range where the bulk crystal hydrate would typically exist. researchgate.net
Influence of Matrix Material: Porous materials like silica gel, γ-alumina, and synthetic carbons (like Sibunit and expanded graphite) have been studied as hosts. researchgate.netresearchgate.net While the pore size is a dominant factor, the matrix material can affect kinetics. For instance, the presence of lithium bromide in alumina (B75360) pores results in different water vapor adsorption rates compared to calcium chloride in the same matrix. researchgate.net The primary role of the porous matrix is to increase the surface area for the salt to contact water vapor, which greatly enhances the sorption rate. researchgate.net Zeolites are also used as matrix materials, offering good water absorption and the ability to function at high temperatures. mdpi.com
Table 1: Effect of Pore Size on LiBr Sorption Characteristics This table is interactive. You can sort and filter the data.
| Pore Size (Average Diameter) | Sorption Equilibrium Behavior | Hydrate Formation | Sorption Capacity Comparison to Bulk | Reference |
|---|---|---|---|---|
| > 15 nm | Monovariant, then Bivariant | Forms LiBr·H₂O crystal monohydrate | Similar to bulk system | researchgate.net |
Surface Chemistry of Lithium bromide Hydrates and Solutions
The surface of lithium bromide, whether in solid hydrate form or in an aqueous solution, presents a dynamic environment that governs its interaction with its surroundings, particularly water vapor.
The microstructure of lithium bromide crystals exhibits a rough surface characterized by etching craters. cip.com.cn These craters are identified as active sites for dissolution, playing a significant role in the adsorption and desorption processes of the crystals. cip.com.cn Under dry conditions, both anhydrous and monohydrate LiBr crystals possess micropores and mesopores that contribute to their specific surface area and initial water vapor adsorption. cip.com.cn
Ab initio molecular dynamics simulations of the aqueous lithium bromide solution–air interface reveal a specific ion arrangement at the surface. acs.org These simulations show that the bromide (Br⁻) anions tend to accumulate just beneath the first molecular water layer near the interface. acs.org In contrast, the smaller lithium (Li⁺) cations remain deeply solvated, staying several molecular layers away from the interface, even at very high salt concentrations. acs.org This arrangement impacts the surface tension and the interactions with incident molecules. acs.org
Studies on the absorption of water vapor into single droplets of lithium bromide solution show that the dynamics of the process, including the absorption rate, are heavily influenced by the substrate's surface properties (hydrophilic vs. hydrophobic). rsc.org On hydrophilic surfaces, droplets exhibit higher absorption kinetics, which is attributed to a shorter characteristic length for solute diffusion and the development of a precursor film at the contact line. rsc.org
Metastable Zone Limit Curves in Crystallization Processes
In the context of crystallization, a solution can be cooled below its equilibrium saturation temperature without solid crystals forming. This state is known as supersaturation, and the temperature range over which this can occur is called the metastable zone. mt.com Understanding the width of this metastable zone is crucial for controlling crystallization, a process relevant to the long-term thermal storage applications of lithium bromide solutions. researchgate.net
The metastable zone is bounded by the solubility curve and the metastable zone limit curve. The width of this zone is not fixed; it depends on factors such as the cooling rate, the presence of surfaces (heterogeneous nucleation), and impurities or additives. utah.edu For lithium bromide solutions, several hydrated salts can crystallize depending on the concentration and temperature, including the dihydrate (LiBr·2H₂O) and the trihydrate (LiBr·3H₂O). utah.edu The transition temperature between the dihydrate and trihydrate has been found to be 3.0 °C. researchgate.net
Experimental measurements have shown that the temperature at which spontaneous crystallization occurs can be significantly lower than the equilibrium solubility temperature. utah.edu For instance, at a cooling rate of 20°C/h, the crystallization temperature was observed to be 10 to 20°C below the equilibrium temperature. utah.edu This corresponds to the Ostwald-Meyers metastable region. utah.edu Slower cooling rates result in a narrower metastable zone. utah.edu The onset of nucleation for LiBr salts can be detected by a small deviation (e.g., 0.4°C) from the theoretical cooling curve, indicating the release of the exothermic heat of crystallization. utah.eduutah.edu This nucleation often occurs on the surface of the container. utah.edu
Table 2: Comparison of Equilibrium and Experimental Crystallization Temperatures for LiBr Solutions This table is interactive. You can sort and filter the data.
| LiBr Mass Fraction (wt%) | Equilibrium Solubility Temp. (°C) | Experimental Crystallization Temp. at 20°C/hr cooling (°C) | Temperature Difference (°C) | Crystallizing Hydrate | Reference |
|---|---|---|---|---|---|
| ~55 | ~20 | ~5 | ~15 | LiBr·2H₂O | utah.eduutah.edu |
Theoretical and Computational Chemistry Approaches to Lithium Bromide Dihydrate
Density Functional Theory (DFT) Studies on Lithium Bromide Hydrates
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties of lithium bromide hydrates, providing detailed information about their molecular and electronic characteristics.
Investigations of Electronic Structure and Bonding
DFT calculations have been employed to determine the electronic structure and nature of bonding in lithium bromide systems. Studies on anhydrous lithium bromide (LiBr) have determined the theoretical lattice parameters and the distribution of charges within the crystal. uj.edu.pl For LiBr, the calculated negative charge on the bromine atom is -0.7408, and the positive charge on the lithium atom is +0.7408. uj.edu.pl This charge distribution is consistent with the electronegativity of the elements. uj.edu.pl
In the context of hydrated lithium bromide, DFT-based ab initio molecular dynamics (AIMD) simulations have been crucial in understanding the solvation of lithium and bromide ions in aqueous solutions. acs.orgnih.gov These simulations have shown that nonpolarizable empirical models often incorrectly predict a stable tetrahedral coordination of Li+ with four water molecules. nih.gov In contrast, AIMD results suggest a higher and more flexible hydration number for Li+, which is in better agreement with experimental data from neutron scattering. acs.orgnih.gov Specifically, AIMD simulations show a hydration number of approximately 4.7 for Li+ in the center of a simulated slab, regardless of the salt concentration. acs.orgnih.gov This more accurate modeling of the Li+ solvation shell suggests that the disruption of the hydrogen bond network by Li+ may be overestimated in nonpolarizable models. acs.orgnih.gov
Furthermore, DFT studies combined with chemometric analysis of experimental data have provided a detailed view of the structural and energetic states of solvent molecules influenced by lithium bromide. researchgate.net These combined approaches confirm that the Li+ ion is a strong solvent-structuring agent, while the Br- ion has a comparatively weaker influence on the solvent. researchgate.net
Prediction of Vibrational Spectra and Optical Properties
DFT calculations have been instrumental in predicting the vibrational spectra of lithium halides. For anhydrous LiBr, theoretical infrared (IR) spectra have been calculated, showing that IR absorption occurs in the range of 386.6-42.7 cm-1. uj.edu.pl The calculations identified vibrations with the strongest intensity appearing at 229.1, 303.0, and 371.0 cm-1. uj.edu.pl These theoretical spectra have been compared with experimental far-infrared (FIR) spectra, which show a broad absorption band with a maximum at 170 cm-1 for LiBr. uj.edu.pl
In studies of L-proline lithium bromide monohydrate, DFT has been used to calculate vibrational frequencies, which were found to be in good agreement with experimental results. researchgate.net Such studies are significant for understanding the properties of these materials for applications in nonlinear optics. researchgate.net
Regarding optical properties, DFT has been used to study the linear and nonlinear optical properties of compounds like L-proline lithium bromide monohydrate. researchgate.net These calculations help in determining properties like the HOMO-LUMO energy gap, dipole moment, and hyperpolarizability, which are crucial for assessing the material's potential for laser applications. researchgate.net For L-proline lithium bromide monohydrate, the first order hyperpolarizability was calculated to be significantly higher than that of the prototype urea (B33335) molecule, indicating its promise as a nonlinear optical material. researchgate.net
Molecular Simulation and Computational Thermodynamics of Lithium Bromide Systems
Molecular simulation and computational thermodynamics are essential for understanding the macroscopic properties of lithium bromide solutions based on their microscopic interactions.
Modeling of Solvation Structures and Dynamics
Molecular dynamics (MD) simulations, both classical and ab initio, have provided significant insights into the solvation structure of lithium bromide in various solvents. In aqueous solutions, simulations have revealed that Br- anions tend to accumulate near the solution-air interface, while Li+ cations remain well-solvated in the bulk solution. acs.orgnih.gov This ion separation significantly affects the orientation of water molecules at the interface. acs.orgnih.gov
Classical nonpolarizable models have struggled to accurately represent the solvation shell of Li+, often predicting an overly stable tetrahedral coordination. nih.gov In contrast, ab initio MD simulations and polarizable models provide a more accurate picture, showing a higher and more labile coordination number for Li+, which aligns better with experimental findings. nih.gov
Ultrafast infrared spectroscopy experiments, complemented by MD simulations, have probed the structural dynamics of highly concentrated lithium bromide solutions. acs.org These studies have identified different populations of water molecules with distinct dynamics, highlighting the complex ion/water network that exists at high salt concentrations. acs.org
Prediction of Phase Behavior and Transport Properties
Computational thermodynamics provides a framework for predicting the phase behavior of lithium bromide solutions, which is critical for applications such as absorption refrigeration systems. mdpi.comvinca.rs Thermodynamic models are used to calculate properties like vapor pressure, density, enthalpy, and entropy over a wide range of temperatures and compositions. researchgate.net These models are essential for designing and optimizing absorption chillers that use aqueous lithium bromide as a working fluid. mdpi.comum.edu.mtnasa.gov
The crystallization temperature of aqueous lithium bromide solutions is a crucial parameter, as crystallization can hinder the operation of absorption systems. osti.gov Computational models, in conjunction with experimental data, help in predicting these crystallization lines, especially at low evaporating temperatures. osti.gov
Regarding transport properties, molecular dynamics simulations can be used to predict properties like viscosity and diffusion coefficients. acs.org For instance, CFD (Computational Fluid Dynamics) analysis has been used to study the hydrodynamics of falling films of lithium bromide solutions, which is important for the design of absorbers and generators in refrigeration systems. mdpi.com These simulations analyze the influence of concentration and liquid load on film thickness and distribution, which in turn affect heat and mass transfer. mdpi.com
Conductor-like Screening Model for Real Solvents (COSMO-RS) in Solution Chemistry
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemical calculations with statistical thermodynamics to determine the thermodynamic properties of liquid mixtures. d-nb.inforesearchgate.netresearchgate.net It has proven to be a versatile tool for predicting phase equilibria, such as vapor-liquid equilibria (VLE), in systems containing lithium bromide without the need for extensive experimental data. d-nb.info
COSMO-RS has been successfully used to predict the VLE of aqueous lithium bromide solutions and ternary systems where additives are introduced to improve the performance of absorption refrigeration cycles. d-nb.info The model can effectively predict the influence of these additives on the vapor pressure of the LiBr-water system. This predictive capability makes COSMO-RS a valuable tool for the computer-aided molecular design of new additives for these systems. d-nb.info
The methodology involves calculating the chemical potential of each species in the mixture based on their molecular structure, which then allows for the prediction of various thermodynamic properties, including activity coefficients and phase equilibria. d-nb.info This approach is particularly advantageous as it does not require the binary interaction parameters that are necessary for many traditional thermodynamic models. tuhh.de
Advanced Research Applications of Lithium Bromide Dihydrate in Chemical Science
Lithium Bromide Dihydrate in Thermal Energy Storage Systems
The pursuit of efficient and sustainable energy solutions has highlighted the importance of thermal energy storage (TES). Lithium bromide and its hydrates are at the forefront of research in absorption and thermochemical heat storage systems due to their high water-sorption capacity and significant heat of hydration.
Research into Hydration State Effects on Thermal Efficiency
The thermal efficiency of a lithium bromide-based TES system is intrinsically linked to the hydration state of the salt. The transition between anhydrous LiBr, lithium bromide monohydrate (LiBr·H₂O), and lithium bromide dihydrate (LiBr·2H₂O) involves substantial energy exchange, making it a key area of investigation. researchgate.net Research has shown that the hydration and dehydration processes are central to the heat storage and release cycles. researchgate.net For instance, the transition from LiBr·H₂O to LiBr·2H₂O is a critical step in the heat release phase of inter-seasonal heat storage systems. mdpi.com
Development and Characterization of LiBr-Based Composite Sorbents (e.g., Silica (B1680970) Gel, Activated Carbon)
To overcome some of the practical challenges of using pure lithium bromide, such as deliquescence and corrosion, researchers have developed composite sorbents. These materials typically involve impregnating a porous host matrix, such as silica gel or activated carbon, with a lithium bromide solution. researchgate.netmdpi.com This approach enhances the surface area for water vapor sorption and improves the material's stability over multiple charge-discharge cycles. nih.gov
The performance of these composite sorbents is a key area of research, with a focus on maximizing energy storage density. Studies have shown that LiBr-based composites can achieve significantly higher energy storage capacities compared to the host materials alone. For example, a composite of silica gel with 53 wt% LiBr has demonstrated an energy storage density of 261 kWh/m³ with a desorption temperature of 80 °C, which increases to 381 kWh/m³ at a desorption temperature of 120 °C. researchgate.net Similarly, composites with activated carbon have also shown promising results. researchgate.net
Interactive Data Table: Performance of LiBr-Based Composite Sorbents
| Host Matrix | LiBr Content (wt%) | Desorption Temperature (°C) | Adsorption Temperature (°C) | Water Vapor Pressure (mbar) | Energy Storage Density (kWh/m³) | Reference |
| Silica Gel | 53 | 80 | 30 | 12.5 | 261 | researchgate.net |
| Silica Gel | 53 | 120 | 30 | 12.5 | 381 | researchgate.net |
| Activated Carbon | 32 | - | - | - | - | researchgate.net |
| Activated Carbon | 42 | - | - | - | - | researchgate.net |
| Zeolite 3A | 15 | - | - | - | 585.3 J/g | mdpi.com |
| Vermiculite | 65 | - | 55 | 8.7 | 0.17 GJ/m³ | inrim.itpolito.it |
Crystallization Behavior and Management in Heat Storage Processes
Consequently, a substantial amount of research has been dedicated to understanding and managing the crystallization behavior of lithium bromide. Studies have precisely determined the solubility and metastable zone limits of LiBr solutions to predict the onset of crystallization. mdpi.com One of the key findings is the transition temperature between lithium bromide dihydrate and trihydrate at 3.0 °C, which is critical for preventing unwanted solidification in low-temperature applications. mdpi.com
To mitigate the risk of crystallization, various strategies are being explored. One approach involves the use of additives that can act as crystallization inhibitors. These additives can modify the crystal habit or delay the nucleation process, allowing the system to operate under a wider range of conditions without the risk of solidification. mendeley.com Another strategy focuses on the design of the storage tank and the operational parameters to ensure that the solution remains in a liquid state during the entire cycle. scielo.org.mx
Lithium bromide dihydrate as a Reagent and Catalyst in Organic Synthesis
Beyond its applications in energy storage, lithium bromide has emerged as a versatile and efficient reagent and catalyst in the field of organic synthesis. plos.org Its ability to act as a mild Lewis acid, coupled with its stability and ease of handling, makes it an attractive choice for a variety of organic transformations. plos.org
Catalytic Mechanisms in Multi-Component Condensation Reactions (e.g., Biginelli Reaction)
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone of heterocyclic chemistry, leading to the synthesis of dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry. Lithium bromide has been shown to be an effective catalyst for this reaction, offering an improvement over the classical, strongly acidic conditions. mdpi.comarabjchem.org
The catalytic mechanism of lithium bromide in the Biginelli reaction is believed to involve the activation of the aldehyde carbonyl group by the lithium ion (Li⁺), which acts as a Lewis acid. This activation facilitates the initial condensation with urea to form an N-acyliminium ion intermediate. This intermediate then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidinone product. The use of lithium bromide often leads to high yields of the desired products under relatively mild reaction conditions. mdpi.comarabjchem.org
Interactive Data Table: Yields of LiBr-Catalyzed Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | >90 | researchgate.net |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | High | arabjchem.org |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | Urea | >90 | researchgate.net |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | High | arabjchem.org |
| Butanal | Ethyl Acetoacetate | Urea | 42-95 | wikipedia.org |
Role in Selective Cleavage and Functionalization Reactions (e.g., Epoxide Ring Opening, Halodecarboxylation, Dithioacetalization)
Lithium bromide has proven to be a valuable reagent in a range of selective cleavage and functionalization reactions.
Epoxide Ring Opening: Lithium bromide catalyzes the nucleophilic ring-opening of epoxides with amines to produce β-amino alcohols, which are important synthetic intermediates. mdpi.comresearchgate.net The Lewis acidic nature of the lithium ion activates the epoxide ring, making it more susceptible to nucleophilic attack by the amine. This method is often highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. plos.orgresearchgate.net In the case of styrene (B11656) oxide, excellent selectivity (98-100%) for nucleophilic attack at the benzylic carbon is observed with aromatic amines. mdpi.com
Interactive Data Table: Regioselectivity and Yield of LiBr-Catalyzed Epoxide Ring Opening with Amines
| Epoxide | Amine | Product | Regioselectivity | Yield (%) | Reference |
| Styrene Oxide | Aniline | 2-Phenylamino-2-phenylethanol | High (Benzylic attack) | High | plos.org |
| Cyclohexene Oxide | Aniline | trans-2-(Phenylamino)cyclohexanol | High | High | researchgate.net |
| Styrene Oxide | Aliphatic Amines | 2-Alkylamino-1-phenylethanol | Terminal attack favored | - | researchgate.net |
| 3-Phenoxypropylene Oxide | Aniline | 1-Anilino-3-phenoxy-2-propanol | Selective opening | High | mdpi.comresearchgate.net |
Halodecarboxylation: In conjunction with an oxidizing agent like ceric ammonium (B1175870) nitrate, lithium bromide facilitates the halodecarboxylation of α,β-unsaturated aromatic acids to yield vinyl halides. mdpi.com This reaction proceeds under mild, room temperature conditions. The proposed mechanism involves the formation of a radical intermediate through the interaction of the carboxylic acid, lithium bromide, and the oxidant, followed by decarboxylation and halogenation. acs.orgnih.gov
Dithioacetalization: Lithium bromide serves as an efficient catalyst for the chemoselective dithioacetalization of aromatic and α,β-unsaturated aldehydes. mdpi.com This reaction, which is used to protect carbonyl groups, can be carried out under solvent-free conditions. The neutral reaction conditions make this method compatible with substrates that are sensitive to acid. mdpi.com
Lithium Bromide Hydrate (B1144303) as a Solvent and Medium for Biomass Processing
Lithium bromide hydrate has emerged as a significant medium in the field of biomass processing. Its unique properties as a molten salt hydrate allow for the effective dissolution and transformation of complex biopolymers like cellulose (B213188) and lignin (B12514952) under relatively mild conditions. This has opened new avenues for biorefinery concepts, aiming at the comprehensive valorization of lignocellulosic biomass.
Lithium bromide (LiBr) molten salt hydrate is recognized as an effective non-derivatizing solvent for cellulose. nih.govresearchgate.net This means it can dissolve cellulose without chemically altering the polymer chains, primarily by disrupting the extensive network of inter- and intramolecular hydrogen bonds that give cellulose its highly crystalline and recalcitrant structure. nih.govresearchgate.netncsu.edu The process involves the formation of hydrogen bonds between the solvent components and the hydroxyl groups of cellulose, or through coordination bond formation between the lithium cation and the hydroxyl groups. ncsu.edu
The effectiveness of the dissolution depends on factors like LiBr concentration and time. For instance, regenerated cellulose films prepared in 65 wt% LiBr for 10 to 15 minutes have shown excellent mechanical properties, with a maximum elongation at break of 26% and a tensile strength of 67 MPa, making them potentially suitable for packaging applications. nih.govresearchgate.net While alkaline solutions are known to dissolve lignin, inorganic molten salt hydrates like LiBr offer a medium for processing the entire lignocellulosic matrix. mdpi.com
Table 1: Mechanical Properties of Regenerated Cellulose Films
| Property | Value | Conditions |
|---|---|---|
| Maximum Tensile Strength | 67 MPa | 65 wt% LiBr, 15 min dissolution |
| Maximum Elongation at Break | 26% | 65 wt% LiBr, 10 min dissolution |
Acidified lithium bromide molten salt hydrate has proven to be a highly effective medium for the depolymerization of lignin under mild conditions. acs.orgnih.gov This process primarily targets the selective cleavage of the most abundant linkage in lignin, the β-O-4 aryl ether bond. acs.orgnih.gov Research demonstrates that a solution of 60% LiBr with 0.3 M HCl can effectively depolymerize various industrial lignins at 110°C in just 2 hours. acs.orgnih.gov
The mechanism involves a synergistic action between the lithium bromide and the acid (e.g., HCl or HBr). acs.orgosti.gov Both components are critical for inducing the ether bond cleavage. acs.orgnih.gov The concentrated salt solution enhances the acidity of the medium, facilitating the protonation of the ether oxygen. acs.org This is followed by the formation of a key intermediate, a benzyl (B1604629) carbocation, which leads to the cleavage of the β-O-4 bond. osti.gov Lignin model compound studies have confirmed the formation of these uncondensed moieties. osti.gov One of the significant advantages of this system is that it can minimize the condensation reactions that often plague other acid-catalyzed lignin treatments, potentially because the lignin remains in a solid state, which limits the mobility of the reactive carbocation intermediates. osti.gov
This method has been successfully applied to various types of lignin, including those from softwood, hardwood, and agricultural residues. acs.org The resulting depolymerized lignin has a lower molecular weight and can be separated with high purity, making it a valuable feedstock for producing aromatic chemicals and other value-added products. osti.govrsc.org
Table 2: Conditions for Lignin Depolymerization
| Parameter | Condition | Source(s) |
|---|---|---|
| Medium | Acidic Lithium Bromide Molten Salt Hydrate | acs.org, nih.gov |
| LiBr Concentration | 60% (wt) | acs.org, nih.gov |
| Acid | 0.3 M HCl | acs.org, nih.gov |
| Temperature | 110 °C | acs.org, nih.gov |
| Reaction Time | 2 hours | acs.org, nih.gov |
| Primary Target | β-O-4 aryl ether bonds | acs.org, nih.gov |
Lithium bromide hydrate is also utilized as a reaction medium in the hydrothermal carbonization (HTC) of biomass to synthesize advanced carbon materials. ncsu.eduresearchgate.net The HTC process is an environmentally friendly method for converting biomass into valuable carbon products. nih.govmdpi.com Using an acidic lithium bromide hydrate (ALBH) solution allows the process to occur under milder conditions than traditional HTC, for example, at 140°C for 150 minutes. ncsu.edu
The LiBr hydrate medium facilitates the breakdown of the recalcitrant lignocellulosic structure, hydrolyzing cellulose and hemicelluloses into their constituent sugars. ncsu.edu These sugars then act as precursors that are dehydrated and polymerized into carbonaceous materials. ncsu.eduresearchgate.net This approach has been used to successfully produce carbon nanospheres directly from raw biomass like corn stover and wood powders without requiring harsh pretreatments. ncsu.eduresearchgate.net
The resulting carbon nanospheres exhibit desirable morphological properties and contain abundant functional groups on their surface, which enhances their reactivity. ncsu.eduresearchgate.net These materials have shown potential for applications in wastewater treatment, efficiently adsorbing heavy metal ions and organic dyes. ncsu.edu A key advantage of this method is the recyclability of the LiBr solution, which can be recovered and reused for multiple cycles with negligible impact on the quality of the synthesized carbon nanospheres. ncsu.edu
Table 3: HTC Conditions for Carbon Nanosphere Synthesis from Corn Stover
| Parameter | Condition | Source(s) |
|---|---|---|
| Medium | Acidic Lithium Bromide Hydrate (ALBH) | ncsu.edu |
| Temperature | 140 °C | ncsu.edu |
| Reaction Time | 150 minutes | ncsu.edu |
| Acid Concentration | 0.8 M HCl | ncsu.edu |
| Biomass Source | Corn Stover | ncsu.edu |
| Product | Carbon Nanospheres | ncsu.edu |
Role in Advanced Electrolyte Research focusing on fundamental ion behavior in solution
In the realm of electrochemistry, lithium bromide and its hydrates are studied for their role in advanced electrolytes, particularly for understanding fundamental ion behavior in solution. acs.org While much research focuses on developing new organic materials for next-generation batteries, understanding the basic structure, ion transport, and interactions in simple salt solutions like LiBr-water is crucial. anl.gov
Studies on composites containing lithium bromide dihydrate have shown that it can facilitate fast lithium-ion transport, a critical property for solid-state electrolytes. cip.com.cn The crystal structure of lithium bromide dihydrate (LiBr·2H₂O) has been determined, showing an octahedrally coordinated lithium cation, which influences ion mobility. researchgate.net The behavior of Li+ ions is strongly dependent on the crystal lattice, where they can migrate through networks of octahedral and tetrahedral sites. mdpi.com
Research into concentrated electrolyte solutions, sometimes termed "water-in-salt" electrolytes, explores how high salt concentrations alter the solution structure and electrochemical stability window. Lithium bromide solutions are used as model systems to investigate these phenomena. The interactions between Li+ ions, Br- ions, and water molecules in these concentrated solutions dictate properties like ionic conductivity and the nature of the electrochemical interface. acs.org This fundamental knowledge is essential for the rational design of advanced electrolytes for various battery chemistries, including lithium-ion, sodium-ion, and redox flow batteries. anl.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Multicomponent Systems Involving Lithium Bromide Dihydrate
Research into multicomponent systems containing lithium bromide dihydrate is driven by the need to enhance the performance of existing technologies, such as absorption refrigeration and heat pumps. By introducing additional components, researchers aim to modify the thermodynamic and physicochemical properties of the LiBr-water system, addressing challenges like crystallization at low temperatures.
One area of focus is the addition of ionic liquids (ILs) to aqueous lithium bromide solutions. d-nb.info A study investigating the influence of additives like 3-(1-methyl-morpholinium)propane-1-sulfonate, N,N-di(2-hydroxyethyl)-N,N-dimethylammonium bromide, and N,N,N-tri(2-hydroxy-ethyl)-N-methylammonium bromide showed that these can alter the vapor-liquid phase equilibria, density, and viscosity of the working fluid. d-nb.info Such modifications can potentially lower the crystallization temperature, allowing for a wider operating range and improved efficiency of absorption refrigeration systems. d-nb.info
The study of quaternary and even more complex systems is also gaining traction. For instance, the phase equilibria of systems like LiBr–NaBr–SrBr₂–H₂O and LiBr–KBr–SrBr₂–H₂O have been investigated to understand the interactions between different salts in aqueous solutions. researchgate.net Research on the LiBr–NaBr–Li₂SO₄–Na₂SO₄–H₂O and LiBr–KBr–Li₂SO₄–K₂SO₄–H₂O systems revealed complex crystallization behaviors, with the formation of various hydrated salts and double salts. researchgate.net These fundamental studies are crucial for developing new working fluids with tailored properties. For example, in the LiBr–NaBr–H₂O system at 348.15 K, no complex salts were formed, only the single salt NaBr and the hydrated salt LiBr·H₂O. acs.org
Furthermore, the exploration of multicomponent systems extends to their use in other applications. For example, novel Mannich-type multicomponent reactions are being developed for the efficient synthesis of complex organic molecules, a field where lithium bromide has shown utility as a catalyst. nih.gov
Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes of lithium bromide hydrate (B1144303) systems, such as phase transitions and crystallization, is critical for optimizing their performance in various applications. Advanced in-situ characterization techniques are providing unprecedented insights into these phenomena at the molecular level.
In-situ powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases during hydration and dehydration processes. researchgate.net It allows for the real-time observation of phase transitions, such as the conversion between different hydrates of a salt. researchgate.net For example, in the study of calcium bromide hydrates, isobaric PXRD was used to identify the formation of tritohydrate and monohydrate phases during hydration. researchgate.net Similar techniques can be applied to lithium bromide systems to precisely determine the conditions of hydrate formation and decomposition.
Total internal reflection (TIR) Raman spectroscopy is another advanced technique used to study the interface between materials and aqueous solutions. rsc.org This method can provide quantitative information about the adsorption and phase transitions of molecules at solid-liquid interfaces. rsc.org Ab initio molecular dynamics (AIMD) simulations offer a computational approach to understanding the influence of ions like lithium bromide on the structure of aqueous solutions at interfaces, such as the solution-air interface. acs.org These simulations have revealed details about ion separation and its effect on the orientation of water molecules near the interface, which can impact physicochemical properties. acs.org
These advanced techniques are crucial for understanding the complex hydration and dehydration pathways of salt hydrates. For instance, some salts exhibit single-hydrate steps (e.g., LiBr: 0–1), while others have multi-hydrate steps (e.g., MgCl₂: 0–2–4–6). acs.org The ability to study these transitions in real-time and at the molecular level will facilitate the design of more efficient and reliable systems based on lithium bromide dihydrate.
Development of Predictive Models for Complex Lithium Bromide Hydrate Systems
Accurate predictive models are essential for the design, optimization, and control of processes involving lithium bromide hydrates. These models can simulate the thermodynamic properties and phase behavior of complex systems, reducing the need for extensive and time-consuming experimental work.
Significant effort has been dedicated to developing thermodynamic models for aqueous lithium bromide solutions. scispace.comosti.gov Models like the association electrolyte nonrandom two-liquid (eNRTL) activity coefficient model have been used to correlate and predict thermodynamic properties and solubility behavior of aqueous lithium salt solutions. osti.gov These models can accurately represent experimental data up to saturation concentrations and over a wide range of temperatures. osti.gov
Researchers are also developing computationally effective formulations of the thermodynamic properties of LiBr-H₂O solutions for use in modeling and designing advanced absorption chillers, such as triple-effect systems that operate at higher temperatures and pressures. scispace.com These formulations provide explicit functions for properties like vapor pressure, enthalpy, and entropy as a function of temperature and composition. scispace.com
Furthermore, programming languages like Python and modeling languages like Modelica are being used to develop custom codes and libraries for calculating the thermodynamic properties of LiBr-water solutions. researchgate.netdrpress.orgdrpress.org These tools are beneficial for researchers modeling complex absorption refrigeration cycles, as they provide a way to obtain necessary property data without relying on commercial software. researchgate.net The development of these predictive models is often based on correlating experimental data, such as vapor-liquid equilibrium (VLE) data, which is crucial for their accuracy. nih.gov
| Model/Approach | Application | Key Findings/Benefits |
| Association eNRTL Model | Thermodynamic property and solubility prediction of aqueous Li salt solutions. | Accurately represents experimental data up to saturation and over a wide temperature range. osti.gov |
| Computationally Effective Formulations | Modeling and design of triple-effect LiBr-water absorption chillers. | Provides explicit functions for vapor pressure, enthalpy, and entropy at high temperatures. scispace.com |
| Python and Modelica Libraries | Calculation of thermodynamic properties for absorption cycle modeling. | Enables researchers to calculate properties without external software, facilitating complex cycle analysis. researchgate.netdrpress.orgdrpress.org |
Sustainable Synthesis and Recycling Strategies for Lithium Bromide Dihydrate
The increasing demand for lithium in various technologies, including batteries and absorption chillers, has highlighted the importance of sustainable synthesis and recycling methods for lithium compounds like lithium bromide.
Green chemistry principles are being applied to the synthesis of various chemical compounds using lithium bromide as a catalyst. tandfonline.comresearchgate.nettandfonline.com For example, an efficient and environmentally friendly procedure for the synthesis of quinoxaline (B1680401) derivatives uses lithium bromide in a water/ethanol mixture at room temperature. tandfonline.comresearchgate.nettandfonline.com Lithium bromide has also been used as a recyclable reagent in solvent-free organic reactions, such as the Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactions. organic-chemistry.org
The recycling of lithium bromide from used solutions in absorption refrigeration plants is a significant area of research aimed at resource efficiency. researchgate.netiifiir.org Processes are being developed to regenerate used lithium bromide solutions, which are often contaminated with corrosion inhibitors and products, into a reusable base solution. researchgate.net One developed batch process can produce a saleable new lithium bromide solution that meets the specifications of plant manufacturers from waste solutions. iifiir.org This not only recovers the strategically valuable lithium but also reduces the environmental impact of disposing of these solutions. researchgate.net
Innovative recycling methods, such as bipolar membrane electrodialysis (BMED), are being explored to convert waste lithium bromide into valuable products like lithium hydroxide (B78521) and hydrobromic acid. mdpi.com This process offers an economical and environmentally friendly way to recycle lithium bromide, with a high conversion rate and no harmful by-products. mdpi.com The estimated cost for this process is competitive, making it a promising approach for industrial application. mdpi.com
Q & A
Q. What are the standard methods for synthesizing lithium bromide dihydrate (LiBr·2H₂O), and how can purity be validated?
Methodological Answer:
- Synthesis Protocol : Dissolve anhydrous LiBr in deionized water under controlled stoichiometric conditions (1:2 molar ratio of LiBr to H₂O). Crystallize via slow evaporation at 25°C–30°C .
- Purity Validation :
- X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by matching peaks to reference data (e.g., ICSD database).
- Thermogravimetric Analysis (TGA) : Verify the dihydrate structure by observing mass loss corresponding to 2 H₂O molecules (~18.5% theoretical loss) .
- Ion Chromatography : Quantify Br⁻ and Li⁺ ions to ensure stoichiometric accuracy.
Q. How does the solubility of lithium bromide dihydrate vary with temperature, and what experimental precautions are critical?
Methodological Answer:
-
Solubility Measurement :
-
Key Data :
Temperature (°C) Solubility (g/100g H₂O) 20 160 50 211 80 266 Source: Sciencemadness Wiki solubility table . -
Precautions : Use inert containers (e.g., PTFE) to avoid corrosion, and maintain anhydrous conditions to prevent deliquescence.
Advanced Research Questions
Q. How can orthogonal experimental design optimize synthesis parameters for composites containing lithium bromide dihydrate?
Methodological Answer:
-
Design Framework :
-
Case Study : For a cementitious composite, factors may include:
Factor Level 1 Level 2 Level 3 LiBr·2H₂O (%) 5 10 15 Curing Temp (°C) 25 40 60
Q. What methodologies resolve contradictions in reported thermodynamic properties of LiBr·2H₂O solutions (e.g., vapor-liquid equilibria)?
Methodological Answer:
-
Data Reconciliation :
- Compare isothermal ebulliometry (used in ) with static vapor pressure methods. Address discrepancies via error propagation analysis (e.g., ±0.5% accuracy in ebulliometry vs. ±2% in static methods).
- Validate using density and viscosity correlations (e.g., Jones-Dole equation) to cross-check solution non-ideality .
-
Critical Parameters :
Property Reported Range (25°C) Source Vapor Pressure 0.6–1.2 kPa Density (60% wt.) 1.78 g/cm³
Q. How do NMR and IR spectroscopy elucidate proton environments and hydrogen bonding in lithium bromide dihydrate?
Methodological Answer:
- ¹H-NMR Analysis :
- Assign chemical shifts to H₂O protons in crystalline vs. amorphous phases. For Li₂S₂O₆·2H₂O, δ = 0.027–0.061 ppm corresponds to torsional modes of water .
- Use magic-angle spinning (MAS) NMR to resolve overlapping signals in polycrystalline samples.
- IR Spectroscopy :
- Identify O–H stretching (3000–3500 cm⁻¹) and bending (1600–1650 cm⁻¹) modes.
- Correlate torsional frequencies (e.g., ωₓ ≈ 500 cm⁻¹) with potential barrier heights (V₀ ≈ 6 kcal/mol) to infer H-bond strength .
Methodological Best Practices
- Literature Integration : Cross-reference primary sources (e.g., Solid State Ionics , Journal of Solution Chemistry ) to contextualize findings.
- Safety Protocols : Handle LiBr·2H₂O in fume hoods to mitigate inhalation risks (H332 hazard ), and use PPE to prevent dermal contact.
- Data Reproducibility : Document experimental conditions (e.g., humidity, stirring rates) to align with reporting standards in chemistry journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
